
1,2,3-Benzothiadiazole-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Benzothiadiazole-6-carbaldehyde is an organic compound that belongs to the class of benzothiadiazoles. These compounds are characterized by a benzene ring fused to a thiadiazole ring. The presence of an aldehyde group at the 6th position of the benzothiadiazole ring makes this compound particularly interesting for various chemical applications. It is a colorless solid that is soluble in organic solvents and has significant potential in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Benzothiadiazole-6-carbaldehyde can be synthesized through several methods. One common approach involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. This reaction produces the benzothiadiazole ring, which can then be further functionalized to introduce the aldehyde group at the 6th position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the Herz reaction. This method converts anilines to benzothiadiazoles by treating them with disulfur dichloride, followed by diazotization. This approach is advantageous as it uses less elaborate precursors and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Benzothiadiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Benzothiadiazole-6-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,3-benzothiadiazole-6-carbaldehyde is primarily related to its electron-withdrawing properties. This characteristic allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its role in OLEDs or its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,1,3-Benzothiadiazole: Another benzothiadiazole derivative with similar electron-withdrawing properties.
Benzo[c][1,2,5]thiadiazole: Known for its use in photovoltaics and as a fluorescent sensor.
Uniqueness: 1,2,3-Benzothiadiazole-6-carbaldehyde is unique due to the presence of the aldehyde group at the 6th position, which provides additional reactivity and potential for functionalization compared to other benzothiadiazole derivatives .
Eigenschaften
Molekularformel |
C7H4N2OS |
|---|---|
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
1,2,3-benzothiadiazole-6-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)11-9-8-6/h1-4H |
InChI-Schlüssel |
NCZNCVBBXHLPKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)SN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



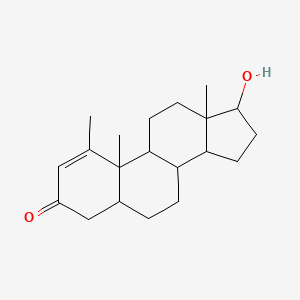


![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
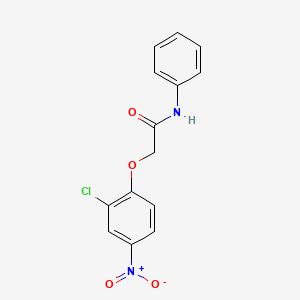
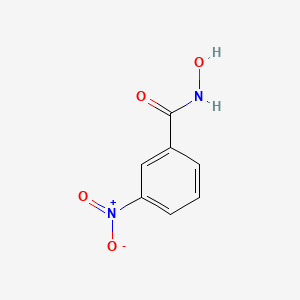

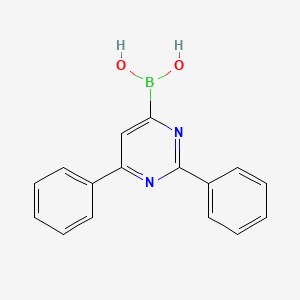
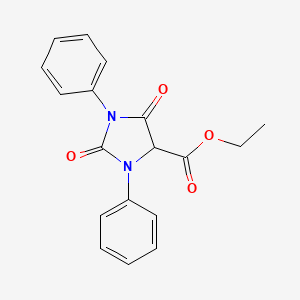



![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
